molecular formula C16H16N2O5 B13367122 N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-hydroxy-5-methoxypyridine-2-carboxamide

N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-hydroxy-5-methoxypyridine-2-carboxamide

Cat. No.: B13367122
M. Wt: 316.31 g/mol
InChI Key: AEHLYUWXSZHTGY-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-5-methoxy-4-oxo-1,4-dihydro-2-pyridinecarboxamide is a complex organic compound that features a benzodioxin ring fused with a pyridinecarboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-5-methoxy-4-oxo-1,4-dihydro-2-pyridinecarboxamide typically involves multiple steps. One common approach starts with the preparation of the benzodioxin ring, which can be synthesized from catechol and ethylene glycol under acidic conditions . The resulting benzodioxin intermediate is then reacted with a suitable alkylating agent to introduce the 2-ylmethyl group.

The pyridinecarboxamide moiety is synthesized separately, often starting from nicotinic acid or its derivatives. The final step involves coupling the benzodioxin intermediate with the pyridinecarboxamide under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-5-methoxy-4-oxo-1,4-dihydro-2-pyridinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxin ring can be oxidized to form quinone derivatives under strong oxidizing conditions.

    Reduction: The pyridine ring can be reduced to piperidine under hydrogenation conditions.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases to deprotonate the methoxy group, followed by nucleophilic substitution.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted benzodioxin derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-5-methoxy-4-oxo-1,4-dihydro-2-pyridinecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-5-methoxy-4-oxo-1,4-dihydro-2-pyridinecarboxamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. Alternatively, it could interact with receptors on cell surfaces, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-methylamine: Similar structure but lacks the pyridinecarboxamide moiety.

    N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N’-phenylethanediamide: Contains an ethanediamide group instead of the pyridinecarboxamide.

    N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N’-benzylurea: Features a benzylurea group.

Uniqueness

The uniqueness of N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-5-methoxy-4-oxo-1,4-dihydro-2-pyridinecarboxamide lies in its combined benzodioxin and pyridinecarboxamide structure, which imparts distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C16H16N2O5

Molecular Weight

316.31 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-5-methoxy-4-oxo-1H-pyridine-2-carboxamide

InChI

InChI=1S/C16H16N2O5/c1-21-15-8-17-11(6-12(15)19)16(20)18-7-10-9-22-13-4-2-3-5-14(13)23-10/h2-6,8,10H,7,9H2,1H3,(H,17,19)(H,18,20)

InChI Key

AEHLYUWXSZHTGY-UHFFFAOYSA-N

Canonical SMILES

COC1=CNC(=CC1=O)C(=O)NCC2COC3=CC=CC=C3O2

Origin of Product

United States

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